molecular formula C15H13N3O3 B2938828 2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866008-98-2

2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

Cat. No.: B2938828
CAS No.: 866008-98-2
M. Wt: 283.287
InChI Key: QBQBLXIEUWDNFI-UHFFFAOYSA-N
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Description

This compound features a 1H-indazole core fused to a 2,5-dimethylpyrrole moiety, with a 2-oxoacetic acid side chain at the pyrrole C3 position. The oxoacetic acid group introduces polarity, influencing solubility and binding affinity to biological targets.

Properties

IUPAC Name

2-[1-(1H-indazol-6-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-8-5-12(14(19)15(20)21)9(2)18(8)11-4-3-10-7-16-17-13(10)6-11/h3-7H,1-2H3,(H,16,17)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQBLXIEUWDNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)C=NN3)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a synthetic compound with notable potential in medicinal chemistry. Its structure features an indazole moiety, which is associated with various biological activities, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.287 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of indazole-containing compounds, including the target compound, often involves the inhibition or modulation of specific proteins and enzymes. These compounds are known to interact with various biochemical pathways:

  • Target Proteins : Indazole derivatives typically act on kinases and other regulatory proteins.
  • Biochemical Pathways : They influence pathways related to cell proliferation, apoptosis, and inflammation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : It may reduce inflammation markers in vitro and in vivo.
  • Antibacterial Properties : Preliminary studies suggest effectiveness against certain bacterial strains .

Anticancer Activity

A study published in Nature Reviews Cancer highlighted the efficacy of indazole derivatives in inhibiting cancer cell proliferation. The compound was tested against several human cancer cell lines, showing a significant reduction in viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation .

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential as an anti-inflammatory agent .

Antibacterial Activity

Research conducted on various bacterial strains indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInhibits cell proliferation; induces apoptosis
Anti-inflammatoryReduces cytokine levels (TNF-alpha, IL-6)
AntibacterialEffective against Gram-positive bacteria (MIC 8–32 µg/mL)

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Molecular Formula Molecular Weight Core Heterocycle Substituents Functional Groups
2-[1-(1H-Indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid (Target) Not explicitly listed Estimated ~325-350 Indazole + pyrrole 2,5-dimethylpyrrole, oxoacetic acid Carboxylic acid, ketone
2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid C₉H₁₄N₂O₃ 198.22 Pyrazole 2-methylpropyl, acetic acid Carboxylic acid, ketone
1-Oxo-3-(p-tolyl)-1,5-dihydrobenzoimidazo[1,2-a]pyridine-2-carboxylic acid C₂₀H₁₅N₂O₃ 331.35 Benzoimidazo-pyridine p-tolyl, carboxylic acid Carboxylic acid, ketone

Key Observations :

  • Heterocycle Complexity: The target compound’s indazole-pyrrole scaffold is structurally distinct from the monocyclic pyrazole () or fused benzoimidazo-pyridine systems (). This complexity may enhance target selectivity but reduce synthetic accessibility.
  • Acid Strength : The oxoacetic acid group (pKa ~2–3) is more acidic than standard carboxylic acids (pKa ~4–5), which could influence ionization state under physiological conditions .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound can be synthesized via condensation reactions involving indole or pyrrole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst yields structurally related heterocycles . Optimization strategies include:

  • Reagent stoichiometry : Using a 10% molar excess of the aldehyde component (e.g., 1.1 equiv) to drive the reaction to completion.
  • Reaction time : Monitoring precipitate formation after 3–5 hours of reflux to avoid over-decomposition.
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Basic: How is the structural elucidation of this compound performed using spectroscopic methods?

Methodological Answer:
A combination of spectroscopic techniques is critical:

  • FT-IR and FT-Raman : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxoacetic acid moiety) and validate hydrogen-bonding interactions .
  • NMR : ¹H and ¹³C NMR resolve substituent positions on the indazole and pyrrole rings. For example, methyl groups at positions 2 and 5 of the pyrrole ring show distinct splitting patterns .
  • X-ray crystallography (if applicable): Resolves absolute configuration and crystal packing effects.

Advanced: How can computational chemistry aid in predicting reactivity and electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., the oxoacetic acid group as an electrophilic center) .
  • Frontier Molecular Orbitals (FMOs) : Predict charge-transfer interactions and UV-Vis absorption maxima.
  • Vibrational frequencies : Cross-validate experimental FT-IR/Raman data to confirm assignments .

Advanced: What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:
Discrepancies often arise from solvent effects or approximations in theoretical models. To address this:

  • Solvent correction : Apply Polarizable Continuum Models (PCM) in DFT to account for acetic acid or DMF environments .
  • Conformational sampling : Use molecular dynamics to identify dominant conformers in solution versus solid-state.
  • Hybrid experimental/theoretical workflows : Iteratively refine computational parameters using experimental NMR chemical shifts as constraints .

Advanced: How to design experiments to assess environmental impact and degradation pathways?

Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies:

  • Abiotic transformations : Investigate hydrolysis/photolysis under controlled pH and UV light. Monitor degradation products via LC-MS .
  • Biotic degradation : Use microbial consortia from contaminated sites to assess metabolic pathways.
  • Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algal growth inhibition assays .

Advanced: What are the challenges in synthesizing derivatives, and how can by-product formation be minimized?

Methodological Answer:
Derivatization often competes with side reactions (e.g., dimerization or oxidation). Mitigation strategies include:

  • Protecting groups : Temporarily block reactive sites (e.g., indazole NH) with Boc or Fmoc groups during functionalization .
  • Low-temperature reactions : Reduce thermal decomposition by switching from reflux to microwave-assisted synthesis.
  • By-product analysis : Use HPLC-MS to identify impurities and adjust stoichiometry/reactant ratios accordingly .

Advanced: How can vibrational spectroscopy differentiate between tautomeric forms of this compound?

Methodological Answer:
The compound may exhibit keto-enol tautomerism. To distinguish forms:

  • FT-IR : Compare O-H stretches (~3200 cm⁻¹ for enol) versus carbonyl stretches (~1700 cm⁻¹ for keto).
  • Isotopic labeling : Replace exchangeable protons (e.g., deuterated acetic acid) to confirm hydrogen-bonding networks .
  • DFT-assisted assignments : Simulate spectra for both tautomers and match peak intensities/positions .

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